1,3-Diaminopropane

Description

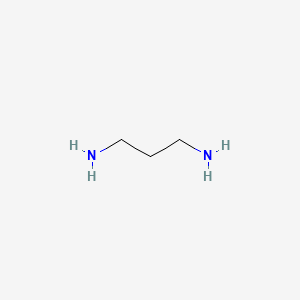

Trimethylenediamine is an alkane-alpha,omega-diamine comprising a propane skeleton with amino substituents at positions 1 and 3. It has a role as a reagent, a human metabolite and a mouse metabolite. It is a conjugate base of a trimethylenediaminium.

This compound is a natural product found in Cyanidium caldarium, Medicago sativa, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNJVJPLKCPIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62704-76-1, 10517-44-9 (di-hydrochloride) | |

| Record name | 1,3-Propanediamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62704-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021906 | |

| Record name | 1,3-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

75 °F (NTP, 1992) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

11.5 [mmHg] | |

| Record name | 1,3-Propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-76-2, 54018-94-9, 18773-03-0 | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-diaminopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diaminopropane Dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB3ISL56KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

10 °F (NTP, 1992), -12 °C | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,3-Diaminopropane chemical properties and structure

An In-Depth Technical Guide to 1,3-Diaminopropane: Core Chemical Properties and Structure for Researchers and Drug Development Professionals

Executive Summary

This compound, also known as trimethylenediamine, is a versatile and fundamental building block in modern chemistry.[1][2] With the chemical formula H₂N(CH₂)₃NH₂, this simple diamine is a colorless, mobile liquid with a characteristic fishy, amine-like odor.[1][3] Its utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the production of high-performance polymers and corrosion inhibitors.[2][4] This guide provides a comprehensive overview of the core chemical properties, structure, reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is systematically named propane-1,3-diamine.[3] It is an alkane-alpha,omega-diamine, meaning it has a propane backbone with amino groups at the terminal positions (1 and 3).[3][5] This structural arrangement of two primary amine groups separated by a flexible three-carbon chain is key to its chemical reactivity and utility as a bidentate ligand and a monomer in polymerization.[6][7]

Key Identifiers:

-

CAS Number: 109-76-2[1][2][3][4][5][8][9][10][11][12][13][14][15][16][17][18][19]

-

Synonyms: 1,3-Propanediamine, Trimethylenediamine, 3-Aminopropylamine[1][3][4][8][13]

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid that is soluble in water and many polar organic solvents.[1][4] It is a hygroscopic and flammable liquid.[5][20] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Odor | Fishy, ammoniacal | [1] |

| Melting Point | -12 °C | [1][4][16][18] |

| Boiling Point | 137-140 °C | [1][4][10][16][17][18] |

| Density | 0.888 g/mL at 25 °C | [1][4][16] |

| Refractive Index | n20/D 1.458 | [1][4][16] |

| Vapor Pressure | <10 hPa at 20 °C | [18] |

| Flash Point | 50 °C | [10][18] |

| Autoignition Temperature | 350 °C | [18] |

| Solubility | Soluble in water | [1][3][21] |

| logP | -1.43 | [1][3] |

Spectroscopic Data

Comprehensive spectroscopic data for this compound is available through various public and subscription-based databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a primary resource for this information, including mass spectrometry, gas chromatography, and thermochemical data.[11][12][22][23] This data is crucial for the identification and characterization of this compound and its derivatives in experimental settings.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the two primary amine groups. These groups are nucleophilic and can readily participate in a variety of chemical reactions, including:

-

Nucleophilic Substitution and Condensation Reactions: It reacts with a wide range of electrophiles, making it a key intermediate in the synthesis of more complex molecules.[6]

-

Formation of Heterocycles: Its bifunctional nature makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are fundamental structures in many pharmaceutical drugs.[1][2][7]

-

Coordination Chemistry: As a bidentate ligand, this compound can form stable coordination complexes with various metal ions.[15]

-

Polymerization: It serves as a monomer in the production of polyamides and polyurethanes, contributing to materials with desirable properties like thermal stability and mechanical strength.[4][7]

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][20] It is also heat-sensitive and can form explosive mixtures with air.[5][17]

Applications in Research and Drug Development

The unique structural and reactive properties of this compound make it a valuable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2][6] Its use contributes to the efficacy and stability of the final drug products by enabling the construction of molecules that can effectively target specific biological pathways.[6] Specific examples of its application include the synthesis of cholinesterase inhibitors and thrombosis inhibitors.[6][15] It has also been used in the synthesis of antineoplastic agents like piroxantrone and losoxantrone.[1][7]

-

Bioconjugation: In biotechnology, it can act as a linker for attaching biomolecules, which is essential for developing targeted drug delivery systems and diagnostic tools.[4]

-

Polymer Science: It is a key monomer for creating specialty polymers and resins used in high-performance plastics, fibers, and coatings.[2]

-

Corrosion Inhibition: It is used in the formulation of corrosion inhibitors for metals, particularly in industrial settings like oil and gas pipelines.[4]

Synthesis of this compound

Industrially, this compound is typically produced through a two-stage continuous process.[14][17] The first stage involves the reaction of acrylonitrile with an excess of ammonia to produce 2-aminopropionitrile and bis(cyanoethyl) amine.[14][17] In the second stage, this mixture of aminonitriles is hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, to yield this compound and bis(aminopropyl)amine.[14][17] The yield of this compound can be enhanced by using a large excess of ammonia or by the addition of a polar solvent and water.[14][17]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to ensure personnel safety.

-

Hazards: It is a flammable liquid and vapor.[10][18] It is harmful if swallowed and fatal in contact with skin.[10] It causes severe skin burns and eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Butyl rubber, Neoprene), safety goggles or a face shield, and protective clothing.[21][24][25] In situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[21][24]

-

Storage: It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[20][24] It is hygroscopic and should be protected from moisture.[5][20]

-

Spill and First Aid Procedures: In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up using absorbent materials by personnel wearing appropriate PPE.[21][25] In case of contact with skin or eyes, the affected area should be flushed immediately and copiously with water, and medical attention should be sought.[25] If inhaled, the individual should be moved to fresh air.[25]

Experimental Protocol: Example Synthesis of N,N'-Disubstituted-1,3-diaminopropane

This protocol provides a general methodology for the synthesis of a simple N,N'-disubstituted derivative of this compound, a common reaction in medicinal chemistry for creating building blocks for more complex molecules.

Caption: A generalized workflow for the synthesis of a disubstituted this compound derivative.

Detailed Steps:

-

Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

-

Addition of Reagent: Slowly add the desired electrophile (e.g., an acyl chloride or an alkyl halide, 2.2 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours, or until completion.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N,N'-disubstituted-1,3-diaminopropane derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

This generalized protocol serves as a template. The specific solvent, reaction time, temperature, and purification method will need to be optimized based on the specific substrate and desired product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 109-76-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 1,3-Propanediamine [webbook.nist.gov]

- 12. 1,3-Propanediamine [webbook.nist.gov]

- 13. This compound | 109-76-2 | TCI AMERICA [tcichemicals.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound, 99% this compound, 99% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 16. This compound [stenutz.eu]

- 17. This compound CAS#: 109-76-2 [amp.chemicalbook.com]

- 18. This compound for synthesis 109-76-2 [sigmaaldrich.com]

- 19. This compound | 109-76-2 [amp.chemicalbook.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. 1,3-Propanediamine [webbook.nist.gov]

- 23. 1,3-Propanediamine [webbook.nist.gov]

- 24. chemos.de [chemos.de]

- 25. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 1,3-Diaminopropane (CAS: 109-76-2) for Research and Pharmaceutical Applications

Executive Summary

1,3-Diaminopropane (also known as 1,3-propanediamine or trimethylenediamine) is a versatile and highly reactive aliphatic amine that serves as a critical building block in modern chemistry.[1] Its bifunctional nature, stemming from two primary amine groups separated by a flexible three-carbon chain, makes it an indispensable intermediate in the synthesis of pharmaceuticals, high-performance polymers, and specialized materials.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, applications, and, most critically, the necessary protocols for its safe handling in a research and development environment. For professionals in drug discovery and materials science, a thorough understanding of this compound is paramount for leveraging its synthetic potential while mitigating its inherent risks.

Core Properties and Identification

This compound is a colorless to light yellow, mobile liquid with a characteristic fishy, amine-like odor.[2][4][5] Its high water solubility and reactivity are governed by the two terminal amine groups.[4][6] The fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 109-76-2 | [4][5][6][7][8] |

| Molecular Formula | C₃H₁₀N₂ | [2][7][9] |

| Linear Formula | H₂N(CH₂)₃NH₂ | [8][10][11] |

| Molecular Weight | 74.12 g/mol | [2][7][8][9][10] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 137 - 140 °C | [2][4][8] |

| Melting Point | -12 °C | [2][4] |

| Density | 0.888 g/mL at 25 °C | [2][4] |

| Flash Point | 50 °C (122 °F) | [8] |

| Solubility | Soluble in water and polar organic solvents | [4][6] |

| Synonyms | 1,3-Propanediamine, Trimethylenediamine, DAP | [4][6][8][11] |

Industrial Synthesis Pathway

The predominant commercial synthesis of this compound is a continuous two-stage process designed for high yield and purity.[9][12] The causality of this pathway is rooted in the cost-effectiveness and high reactivity of the starting materials.

-

Stage 1: Cyanoethylation. The process begins with the reaction of acrylonitrile with an excess of ammonia. This is a nucleophilic addition reaction where the ammonia attacks the electron-deficient carbon of the acrylonitrile. This stage yields 3-aminopropionitrile. Using a large excess of ammonia is critical to maximize the formation of the desired mono-adduct and minimize the formation of the bis(cyanoethyl)amine byproduct.[9][12]

-

Stage 2: Hydrogenation. The resulting 3-aminopropionitrile is then catalytically hydrogenated. This reduction step converts the nitrile group (-C≡N) into a primary amine group (-CH₂NH₂). The reaction is typically performed at high pressure over a fixed-bed nickel or cobalt catalyst, which provides a surface for the reaction to occur efficiently.[9][12]

The workflow below illustrates this industrial synthesis process.

Applications in Drug Development and Life Sciences

The utility of this compound in research, particularly in pharmaceuticals, is extensive. Its defined length and reactive ends make it a versatile molecular scaffold.

-

Heterocyclic Synthesis: The diamine is a foundational precursor for synthesizing various heterocyclic compounds, which are core structures in many active pharmaceutical ingredients (APIs).[3][4] The two amine groups can readily participate in condensation reactions to form rings. It is a known building block in the synthesis of certain antineoplastic agents, such as piroxantrone and losoxantrone.[4]

-

Bioconjugation Linker: In biotechnology and targeted drug delivery, this compound functions as a short, flexible linker molecule.[2] It can be used to attach bioactive molecules (like drugs or imaging agents) to targeting moieties (like antibodies or peptides), facilitating the development of advanced diagnostic and therapeutic tools.[2]

-

Coordination Chemistry: As a bidentate ligand, it readily forms stable coordination complexes with various metal ions.[4] This property is exploited in the development of metal-based drugs and catalysts for fine chemical synthesis.

-

Polymer Science: It serves as a monomer or cross-linking agent in the production of polyamides and polyurethanes.[1][2] These polymers can be engineered for biomedical applications, such as in medical devices or drug encapsulation systems, due to their strength and biocompatibility.

Reactivity and Laboratory Handling Protocols

Trustworthiness through Safety: The high reactivity that makes this compound synthetically useful also renders it hazardous. It is flammable, corrosive, and acutely toxic, with the potential to be fatal upon skin contact.[4][8][13] Adherence to a rigorous, self-validating safety protocol is not merely a recommendation but a necessity for any researcher.

Protocol: Safe Laboratory Handling of this compound

This protocol is designed to ensure a controlled environment, minimizing exposure and risk.

1. Pre-Use Risk Assessment & Preparation:

- Step 1.1: Review the Safety Data Sheet (SDS) thoroughly before handling.[13][14][15] Pay close attention to sections on hazards, first aid, and personal protective equipment (PPE).

- Step 1.2: Ensure a chemical fume hood is operational and certified.

- Step 1.3: Locate and verify the functionality of the nearest safety shower and eyewash station.

- Step 1.4: Prepare all necessary glassware and reagents. Ensure a spill kit with appropriate absorbent material (e.g., Chemizorb®) is readily accessible.[14]

2. Personal Protective Equipment (PPE):

- Step 2.1: Don a flame-retardant lab coat.[14]

- Step 2.2: Wear splash-proof safety goggles and a full-face shield.[6][16]

- Step 2.3: Wear two pairs of chemical-resistant gloves. Recommended materials include Butyl rubber or Neoprene.[6] Immediately remove and replace gloves if direct contact with the chemical occurs.[6]

- Step 2.4: A NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale and nature of the work.[6]

3. Chemical Handling:

- Step 3.1: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to prevent inhalation of vapors.[14][15]

- Step 3.2: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite the flammable vapors.[13]

- Step 3.3: Keep the container tightly closed when not in use.[13][14]

- Step 3.4: Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[16]

4. Emergency Response:

- Step 4.1 (Skin Contact): Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[6][15]

- Step 4.2 (Eye Contact): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

- Step 4.3 (Spill): Evacuate the immediate area. Wearing full PPE, contain the spill using an inert absorbent material.[6][14] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6]

5. Storage and Disposal:

- Step 5.1: Store this compound in a cool, dry, well-ventilated area, away from heat and sources of ignition.[6][13][16] Some sources recommend refrigerated storage.[6]

- Step 5.2: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.

The following diagram outlines the critical decision-making workflow for safely handling this chemical in a laboratory setting.

Conclusion

This compound is a cornerstone chemical intermediate whose structural simplicity belies its vast synthetic potential. For researchers in drug development and materials science, it offers a reliable platform for constructing complex molecular architectures. However, its utility is intrinsically linked to its hazardous nature. By integrating a deep understanding of its chemical properties with unwavering adherence to rigorous safety protocols, scientists can effectively harness the power of this compound to drive innovation forward.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. scbt.com [scbt.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 1,3-二氨基丙烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1,3-二氨基丙烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 109-76-2 [amp.chemicalbook.com]

- 13. chemos.de [chemos.de]

- 14. chemicalbook.com [chemicalbook.com]

- 15. sds.metasci.ca [sds.metasci.ca]

- 16. spectrumchemical.com [spectrumchemical.com]

Synthesis of 1,3-Diaminopropane from Acrylonitrile: A Technical Guide

Abstract

1,3-Diaminopropane (1,3-DAP) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors. This technical guide provides an in-depth exploration of the primary industrial synthesis route to this compound, commencing from acrylonitrile. The narrative focuses on the core chemical transformations, mechanistic underpinnings, and practical considerations for researchers, scientists, and professionals in drug development. Key process steps, including the initial amination of acrylonitrile to form aminopropionitrile and its subsequent catalytic hydrogenation, are detailed with an emphasis on the causality behind experimental choices. This guide aims to bridge theoretical knowledge with field-proven insights to ensure a comprehensive understanding of this critical synthetic process.

Introduction: The Significance of this compound

This compound, a colorless liquid with a characteristic amine odor, serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing two primary amine groups, allows for its incorporation into a wide array of molecular architectures. In the pharmaceutical industry, the this compound moiety is found in various active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. Furthermore, its utility extends to the development of epoxy resins, polyamides, and as a chelating agent. The robust and scalable synthesis from readily available acrylonitrile underscores its industrial importance.

The Synthetic Pathway: A Two-Stage Process

The industrial production of this compound from acrylonitrile is predominantly a two-stage continuous process.[1] This methodology offers high efficiency and throughput, critical for large-scale manufacturing. The overall transformation can be summarized as follows:

-

Stage 1: Amination of Acrylonitrile. Acrylonitrile reacts with ammonia to produce β-aminopropionitrile (3-aminopropionitrile).

-

Stage 2: Catalytic Hydrogenation. The resulting β-aminopropionitrile is then catalytically hydrogenated to yield the final product, this compound.[2]

This two-step approach allows for optimization of each distinct chemical transformation, maximizing yield and minimizing by-product formation.

Stage 1: Synthesis of β-Aminopropionitrile

The initial step involves the nucleophilic addition of ammonia to the activated double bond of acrylonitrile, a classic example of a Michael addition reaction.

Reaction Mechanism and Causality

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of ammonia onto the β-carbon of the acrylonitrile molecule. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The choice of ammonia as the nitrogen source is driven by its high reactivity and cost-effectiveness. The reaction can be carried out using either anhydrous or aqueous ammonia.[3] Using a large excess of ammonia is crucial to favor the formation of the primary amine, β-aminopropionitrile, and to suppress the formation of the secondary amine, bis-(β-cyanoethyl)amine, which arises from the reaction of the initially formed β-aminopropionitrile with another molecule of acrylonitrile.[1]

Industrial Process Considerations

In an industrial setting, this reaction is typically performed in a continuous process under pressure, ranging from 10 to 20 MPa.[1] The reaction temperature is maintained between 70 and 100 °C to ensure a sufficient reaction rate.[1] The use of a fixed-bed reactor is also common in some patented processes.[4]

Stage 2: Catalytic Hydrogenation of β-Aminopropionitrile

The second and final stage is the reduction of the nitrile group of β-aminopropionitrile to a primary amine. This is a classic example of nitrile hydrogenation, a fundamental transformation in organic chemistry.[5][6]

The Role of Catalysis

The direct reduction of a nitrile with molecular hydrogen is kinetically hindered and requires the use of a catalyst. Heterogeneous catalysts are predominantly employed in industrial processes due to their ease of separation from the reaction mixture and potential for reuse.

Raney Nickel is a widely used and highly effective catalyst for this transformation.[7][8] Its high surface area and activated nickel sites provide an ideal environment for the adsorption and activation of both the nitrile and hydrogen. Other catalysts, such as cobalt-based catalysts (e.g., Raney cobalt) and supported nickel or cobalt catalysts, are also utilized.[1][9] The choice of catalyst can influence the reaction conditions and selectivity.

Reaction Mechanism and Side Reactions

The hydrogenation of nitriles is believed to proceed through a series of steps involving the formation of an imine intermediate.[10][11] This highly reactive imine can then undergo further hydrogenation to the desired primary amine.

However, the imine intermediate can also react with a molecule of the primary amine product, leading to the formation of secondary amines as by-products. To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia. Ammonia can react with the imine intermediate to regenerate the primary amine, thus shifting the equilibrium towards the desired product. The addition of a base, such as sodium hydroxide, can also improve the selectivity for the primary amine.[10][12]

Industrial Process Parameters

The hydrogenation is typically carried out in a downstream reactor over a fixed-bed catalyst.[1] The reaction is conducted at temperatures ranging from 60 to 120 °C and under high hydrogen pressure.[1] The use of a polar solvent can also enhance the yield of this compound.[1]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on available equipment and safety protocols.

Protocol 1: Synthesis of β-Aminopropionitrile (Lab Scale)

WARNING: Acrylonitrile is a toxic and flammable compound. All operations should be performed in a well-ventilated fume hood.[3][13]

-

Reagent Preparation: In a heavy-walled pressure bottle, place 400 mL of concentrated ammonium hydroxide (28–30% ammonia).[3] Cool the bottle in an ice bath.

-

Reaction Setup: While cooling, add 100 mL (80 g, 1.5 moles) of cold, polymer-free acrylonitrile.[3]

-

Reaction Execution: Securely stopper the bottle and wire it in place.[3] Shake the bottle intermittently until the mixture becomes homogeneous (approximately 5 minutes).[3]

-

Reaction Monitoring: The temperature of the solution will slowly rise.[3] Allow the reaction to stand for several hours or overnight in the fume hood.[3]

-

Workup and Isolation: Transfer the reaction mixture to a round-bottom flask. Distill off the water and excess ammonia under reduced pressure.[3] The remaining crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Catalytic Hydrogenation of β-Aminopropionitrile to this compound (Lab Scale)

WARNING: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be carried out in a properly functioning fume hood away from any ignition sources. The use of a high-pressure autoclave is required.

-

Catalyst Preparation: In a suitable high-pressure autoclave, place a slurry of Raney Nickel catalyst in an appropriate solvent (e.g., ethanol or methanol). The amount of catalyst will typically be a percentage of the substrate weight.

-

Reaction Setup: To the autoclave, add the crude or purified β-aminopropionitrile obtained from the previous step. Add a solvent and a catalytic amount of sodium hydroxide.[4]

-

Reaction Execution: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

-

Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.0-5.0 MPa).[4] Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring.[4]

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Workup and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate can then be purified by fractional distillation to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

| Parameter | Stage 1: Amination | Stage 2: Hydrogenation |

| Reactants | Acrylonitrile, Ammonia | β-Aminopropionitrile, Hydrogen |

| Catalyst | None (base-catalyzed) | Raney Nickel or Cobalt[1][4] |

| Temperature | 70 - 100 °C[1] | 60 - 120 °C[1] |

| Pressure | 10 - 20 MPa[1] | 2.0 - 5.0 MPa (and higher)[4] |

| Key By-products | bis-(β-cyanoethyl)amine[1] | Secondary amines |

Visualization of the Synthetic Pathway

Caption: Overall synthetic route from acrylonitrile to this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Acrylonitrile: Acrylonitrile is a highly flammable liquid and is toxic by inhalation, ingestion, and skin absorption.[13] It is also a suspected carcinogen. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

This compound: this compound is a corrosive and flammable liquid.[14][15] It can cause severe skin burns and eye damage.[14] Appropriate PPE, including chemical-resistant gloves and splash goggles, is essential.[16][17]

Hydrogen Gas: Hydrogen is an extremely flammable gas. All hydrogenation procedures must be performed in a designated area with proper ventilation and grounding to prevent static discharge.

Conclusion

The synthesis of this compound from acrylonitrile is a well-established and industrially significant process. A thorough understanding of the underlying reaction mechanisms, the role of catalysis, and the influence of process parameters is paramount for achieving high yields and purity. This guide has provided a comprehensive overview of this synthesis, from the fundamental chemical principles to practical experimental considerations, to serve as a valuable resource for scientists and researchers in the field.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. pp.bme.hu [pp.bme.hu]

- 12. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 13. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 14. chemos.de [chemos.de]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to the Safe Handling of 1,3-Diaminopropane for Research Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required for 1,3-Diaminopropane (CAS No. 109-76-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety measures to foster a proactive culture of laboratory safety.

Chemical and Physical Identity

This compound, also known as trimethylenediamine, is a colorless, hygroscopic liquid with a characteristic fishy, amine-like odor.[1][2] It is a versatile building block in organic synthesis, particularly in the creation of heterocyclic compounds and coordination complexes.[2] Its utility, however, is matched by its significant hazard profile, necessitating a thorough understanding of its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀N₂ | [1][3] |

| Molar Mass | 74.13 g/mol | [1][3] |

| Appearance | Colorless to yellowish liquid | [4][5] |

| Boiling Point | 140°C (284°F) | [4] |

| Melting Point | -12°C (10.4°F) | [4] |

| Flash Point | 48°C (118.4°F) | [4][6] |

| Autoignition Temp. | 350°C (662°F) | [6] |

| Density | 0.888 g/mL at 25°C | [3] |

| Vapor Density | 2.5 (Air = 1) | [7] |

| Vapor Pressure | <8 mmHg at 20°C | |

| Solubility | Soluble in water and polar organic solvents | [1][2][7] |

The relatively low flash point and high vapor density are critical data points. The flash point indicates that it can form an ignitable mixture with air at moderately elevated temperatures.[6] The vapor density, being 2.5 times that of air, means its vapors will accumulate in low-lying, poorly ventilated areas, increasing the risk of both explosion and exposure.[3][7][8]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance under multiple categories. Its handling demands a comprehensive risk assessment due to its combined flammability, corrosivity, and severe toxicity.[3][4][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable Liquid | H226: Flammable liquid and vapour | GHS02 (Flame) |

| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | GHS06 (Skull and Crossbones) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Eye Damage | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | GHS08 (Health Hazard) |

| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

The most severe acute hazard is its dermal toxicity. The classification "Fatal in contact with skin" (H310) underscores that even minor skin contact must be treated as a medical emergency.[3][4] This is not a substance where contamination can be casually washed off without immediate and significant concern. Furthermore, its corrosive nature can cause irreversible damage to skin, eyes, and the respiratory tract.[5][9][10]

Caption: GHS Pictograms and Primary Associated Hazards.

Engineering Controls and Personal Protective Equipment (PPE)

Given the severe hazard profile, a multi-layered approach to exposure prevention is mandatory, starting with robust engineering controls and followed by meticulous selection and use of PPE.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing vapors and aerosols from entering the laboratory environment.

-

Ventilation: All handling of this compound must occur within a certified chemical fume hood to maintain airborne concentrations at the lowest possible levels.[4][11] General laboratory ventilation is insufficient.[9]

-

Ignition Source Control: Due to its flammability and the explosive nature of its vapors, all sources of ignition must be rigorously excluded from the handling area.[3][12] This includes using explosion-proof electrical equipment (lighting, stir plates, pumps) and ensuring all containers and equipment are properly grounded and bonded to prevent static discharge.[8][9] The use of non-sparking tools is also required.[4][9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and must be selected to protect against the specific hazards of this compound, particularly its extreme dermal toxicity and corrosivity.

-

Hand Protection: Standard nitrile gloves are insufficient. Wear heavy-duty, chemical-resistant gloves such as Butyl rubber or Neoprene.[7][11] It is highly recommended to wear two pairs of gloves (double-gloving).[11] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[7]

-

Body Protection: A chemically resistant laboratory coat is the minimum requirement. For any tasks involving potential for splashing or open transfers, a Tyvek-type disposable suit or a chemical-resistant apron over a lab coat is necessary.[7][11]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4] Due to the severe corrosivity, a full-face shield must be worn over the goggles to protect the entire face.[9][11]

-

Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or may be insufficient, a NIOSH-approved respirator is required. A full-face respirator with a combination filter cartridge for organic vapors and acid gases is recommended as it also provides superior eye protection.[7][11] In emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential.[11]

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential to mitigate risk during routine laboratory use.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources.[13]

-

PPE Donning: Don all required PPE as outlined in Section 3.2 before bringing the chemical into the work area.

-

Chemical Transfer: Use grounded equipment for transfers to prevent static buildup.[9] Perform all transfers slowly and carefully to avoid splashes and the generation of aerosols. Keep containers tightly closed when not in use.[4][8]

-

Post-Handling: After completing the work, securely close the primary container and decontaminate any surfaces that may have been exposed.

-

PPE Doffing and Hygiene: Remove PPE carefully to avoid cross-contamination. Remove gloves last. Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[3][8]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[3][4][6] The container must be kept tightly closed to protect it from moisture, as it is hygroscopic, and to prevent the escape of flammable vapors.[4][9][10] Protect from direct sunlight and heat sources.[3]

-

Incompatibilities: this compound is incompatible with and must be stored separately from:

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Accidental Release or Spill

-

Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.[8]

-

Isolate and Ventilate: Isolate the spill area. Remove all ignition sources. Ensure ventilation is maximized (fume hood).[1][7]

-

PPE: Don appropriate emergency PPE, including respiratory protection (SCBA if necessary).[7][11]

-

Containment: Use an inert, non-combustible absorbent material like sand, vermiculite, or earth to contain the spill.[9] Do not use combustible materials like paper towels or sawdust.[6]

-

Collection: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontamination: Clean the spill area thoroughly with a soap and water solution.[7]

-

Verification: Do not re-enter the area without proper PPE until the atmosphere has been verified as safe.[7]

Caption: Emergency Response Protocol for a this compound Spill.

Fire

-

In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[4][9] Do not use a direct water jet, as it may spread the flammable liquid.[3]

-

For larger fires, or if a container is involved, evacuate the area and call emergency services. Firefighters must wear full protective gear and SCBA.[7][12] Water spray can be used to cool containers and reduce vapor release.[6][9]

First Aid Measures

Speed is of the essence. All exposures require immediate medical attention. [4][9]

-

Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing and shoes while simultaneously flushing the affected skin with copious amounts of water for at least 15 minutes.[4] Call a poison center or doctor immediately.[3][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate ophthalmological attention.[8]

-

Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Call a poison center or doctor immediately.[3][15]

-

Ingestion: Do NOT induce vomiting due to the risk of perforation.[8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[3][4] Call a poison center or doctor immediately.[3][15]

Waste Disposal

Waste this compound and contaminated materials are considered hazardous waste.

-

Collect all waste in clearly labeled, sealed containers appropriate for corrosive, flammable, and toxic liquids.[4][7]

-

Disposal must be handled by a licensed professional waste disposal service in strict accordance with all federal, state, and local regulations.[4][13] Do not dispose of down the drain.[8]

References

- 1. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemos.de [chemos.de]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound | 109-76-2 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

Spectroscopic Characterization of 1,3-Diaminopropane: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 1,3-diaminopropane (IUPAC name: Propane-1,3-diamine), a versatile building block in organic synthesis, coordination chemistry, and drug development.[1][2] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights grounded in fundamental principles and practical applications.

Molecular Structure and its Spectroscopic Implications

This compound (C₃H₁₀N₂) is a simple aliphatic diamine with the molecular weight of 74.13 g/mol .[3][4] Its structure, H₂N-(CH₂)₃-NH₂, features two primary amine groups and a flexible three-carbon chain. This seemingly simple molecule presents distinct spectroscopic features arising from the chemical environments of its protons and carbons, the vibrational modes of its functional groups, and its fragmentation behavior upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the three chemically non-equivalent sets of protons. The exact chemical shifts can vary slightly depending on the solvent used.[5]

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| -NH₂ | ~1.15 | Singlet (broad) | 4H |

| -CH₂- (C2) | ~1.59 | Quintet | 2H |

| -CH₂- (C1, C3) | ~2.77 | Triplet | 4H |

Data sourced from PubChem and ChemicalBook.[3][6]

Interpretation:

-

-NH₂ Protons (δ ~1.15): The protons of the two primary amine groups are equivalent and appear as a broad singlet. The broadness of the signal is due to rapid chemical exchange with other protic species (like trace water) and quadrupole broadening from the nitrogen atom.

-

Methylene Protons (C2) (δ ~1.59): The protons on the central carbon (C2) are coupled to the four protons on the adjacent C1 and C3 carbons. According to the n+1 rule, this results in a quintet (4+1=5).

-

Methylene Protons (C1, C3) (δ ~2.77): The protons on the carbons adjacent to the nitrogen atoms (C1 and C3) are deshielded due to the electronegativity of the nitrogen, hence their downfield chemical shift. They are coupled to the two protons on the C2 carbon, resulting in a triplet (2+1=3).

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Spectroscopy of this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays two signals, corresponding to the two distinct carbon environments.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |

| C2 | ~37.5 |

| C1, C3 | ~39.9 |

Data sourced from PubChem and SpectraBase.[3][7][8]

Interpretation:

-

C2 Carbon (δ ~37.5): The central carbon atom (C2) is shielded relative to the other two carbons and appears at a lower chemical shift.

-

C1 and C3 Carbons (δ ~39.9): The two carbons directly bonded to the electronegative nitrogen atoms are deshielded and thus resonate at a higher chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for N-H and C-H bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3350 - 3250 | N-H stretching (symmetric and asymmetric) | Strong |

| 2940 - 2850 | C-H stretching (aliphatic) | Strong |

| 1650 - 1580 | N-H bending (scissoring) | Medium |

| 1470 - 1430 | C-H bending (scissoring) | Medium |

| 1100 - 1000 | C-N stretching | Medium |

Data compiled from various sources, including a study on the adsorption of this compound on zeolites.[9][10][11]

Interpretation:

-

N-H Stretching (3350 - 3250 cm⁻¹): The presence of a primary amine is confirmed by the two bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (2940 - 2850 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methylene groups.

-

N-H Bending (1650 - 1580 cm⁻¹): This band arises from the scissoring vibration of the -NH₂ group.

-

C-N Stretching (1100 - 1000 cm⁻¹): The stretching vibration of the carbon-nitrogen bond gives rise to a medium intensity band in this region.

Experimental Protocol for Liquid Film IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat liquid film is the simplest method.[12][13] Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample holder with the prepared liquid film into the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy:

Caption: Workflow for IR Spectroscopy of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Table 4: Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Relative Intensity |

| 74 | [C₃H₁₀N₂]⁺ (Molecular Ion) | Medium |

| 57 | [C₃H₇N]⁺ | Low |

| 44 | [C₂H₆N]⁺ | High |

| 30 | [CH₄N]⁺ | Base Peak |

Data sourced from the NIST WebBook.[14]

Interpretation:

-

Molecular Ion (m/z 74): The peak at m/z 74 corresponds to the intact molecule with one electron removed.[14]

-

Base Peak (m/z 30): The most abundant fragment is observed at m/z 30, which corresponds to the [CH₂NH₂]⁺ ion. This is formed by the characteristic alpha-cleavage of amines, where the bond between the alpha and beta carbons is broken.

-

Other Fragments: The fragment at m/z 44 ([CH₂CH₂NH₂]⁺) is also a result of alpha-cleavage. The peak at m/z 57 is likely due to the loss of an amino group.

Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-